molecular formula C26H20N2O6 B2637009 3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid CAS No. 380475-39-8

3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid

Cat. No.: B2637009
CAS No.: 380475-39-8
M. Wt: 456.454
InChI Key: ULELUFGGEZXKIO-UHFFFAOYSA-N
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Description

3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoyloxy group, an ethoxyphenyl group, and a cyanoprop-2-enamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoyloxy and ethoxyphenyl intermediates, followed by their coupling with a cyanoprop-2-enamido group. The final step involves the introduction of the benzoic acid moiety. Common reagents used in these reactions include benzoyl chloride, ethyl alcohol, and cyanamide, under conditions such as reflux and catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or ethoxyphenyl groups using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzylamine: An organic compound with a benzyl group attached to an amine.

Uniqueness

3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6/c1-2-33-23-14-17(11-12-22(23)34-26(32)18-7-4-3-5-8-18)13-20(16-27)24(29)28-21-10-6-9-19(15-21)25(30)31/h3-15H,2H2,1H3,(H,28,29)(H,30,31)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULELUFGGEZXKIO-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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